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Compound of Interest

Compound Name: Manganese-53

Cat. No.: B1197326 Get Quote

For Researchers, Scientists, and Professionals in Geochronology and Marine Chemistry

These notes provide a comprehensive overview of the principles and methodologies for using

the cosmogenic radionuclide Manganese-53 (⁵³Mn) as a long-range chronometer for dating

marine ferromanganese (Fe-Mn) crusts. The protocols described herein are synthesized from

established geochemical and accelerator mass spectrometry (AMS) techniques.

Principle of ⁵³Mn Chronometry
Manganese-53 is a long-lived radionuclide with a half-life of approximately 3.7 million years

(Ma), decaying to Chromium-53 (⁵³Cr) via electron capture.[1][2][3][4] In the marine

environment, ⁵³Mn is primarily delivered to the Earth's surface via the accretion of cosmic dust.

This extraterrestrial ⁵³Mn, along with stable manganese (⁵⁵Mn), is incorporated into the

authigenic Fe-Mn oxyhydroxide layers of growing ferromanganese crusts.

Hydrogenetic ferromanganese crusts grow exceptionally slowly, typically at rates of 1 to 10

millimeters per million years (mm/Ma), by precipitating metals directly from seawater.[5] As new

layers form, the ⁵³Mn trapped in older, deeper layers decays. By measuring the ratio of ⁵³Mn to

stable ⁵⁵Mn (⁵³Mn/⁵⁵Mn) at various depths within a crust, it is possible to determine the age of

the layers and calculate the long-term average growth rate of the crust. This method is

particularly valuable for dating crusts beyond the range of other cosmogenic nuclides like ¹⁰Be

(half-life ~1.39 Ma).
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Quantitative Data Summary
The primary challenge in ⁵³Mn analysis is its extremely low natural abundance and the direct

isobaric interference from stable ⁵³Cr. Accelerator Mass Spectrometry (AMS) is the only

technique with sufficient sensitivity to perform these measurements.[1]

Table 1: Key Isotopic Data for ⁵³Mn Chronometry

Parameter Value Reference

Half-life of ⁵³Mn 3.7 ± 0.4 Ma [1]

Stable Isotope ⁵⁵Mn Naturally Occurring

Interfering Isobar ⁵³Cr [1][3][4][6]

Analytical Technique
Accelerator Mass

Spectrometry (AMS)
[1][3][4][6]

Table 2: Example ⁵³Mn/⁵⁵Mn Ratios in Deep-Sea Ferromanganese Crusts

Sample Age (by ¹²⁹I dating) Measured ⁵³Mn/⁵⁵Mn Ratio Reference

3.77 ± 0.42 Ma (5.01 ± 2.15) x 10⁻¹³ [1]

13.73 ± 2.74 Ma (1.90 ± 0.96) x 10⁻¹³ [1]

Detailed Experimental Protocols
The following protocols outline the complete workflow from sample preparation to AMS analysis

for ⁵³Mn in ferromanganese crusts.

Protocol 1: Sample Preparation and Digestion
Sub-sampling: Using a micro-drill or saw, carefully sample distinct layers at various depths

from the crust's surface. Document the precise depth and thickness of each sub-sample.

Homogenization: Grind each sub-sample into a fine, homogeneous powder using an agate

mortar and pestle.
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Drying: Dry the powdered sample in an oven at 110°C overnight to remove hygroscopic

water.

Digestion:

Weigh approximately 0.2 - 0.5 g of the dried powder into a clean Teflon digestion vessel.

In a fume hood, add a mixture of concentrated acids. A common procedure involves a

solution of hydrofluoric acid (HF), perchloric acid (HClO₄), and nitric acid (HNO₃). For

simpler matrices, dissolution in concentrated hydrochloric acid (conc. HCl) may be

sufficient.[1]

Seal the vessel and heat on a hot plate at approximately 115°C for 12-24 hours or use a

microwave digestion system following manufacturer instructions for geological samples.

After digestion, carefully unseal the vessel in a fume hood and allow the solution to

evaporate to near dryness to remove excess acids.

Re-dissolve the residue in a known volume of strong acid, such as 10 M HCl, in

preparation for chemical separation.

Protocol 2: Chemical Separation of Manganese
This step is critical for isolating Mn and, most importantly, for removing the interfering isobar,

⁵³Cr. Anion exchange chromatography is a highly effective method.[1]

Column Preparation: Prepare an anion exchange column using AG-1-X8 resin (100-200

mesh). Pre-condition the column by washing it with 10 M HCl.

Sample Loading: Load the dissolved sample solution (in 10 M HCl) onto the conditioned

column. At this high molarity, Cr (as CrO₄²⁻ or other chloro-complexes) and Fe (as FeCl₄⁻)

will be retained by the resin, while Mn passes through or is weakly retained.

Chromium and Iron Elution:

Wash the column thoroughly with 10 M HCl to elute any remaining matrix elements and

ensure the complete removal of chromium.[1]
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Manganese Elution: Elute the purified manganese from the column using a lower molarity

acid, such as 7 M HCl.[1] Collect the Mn-containing fraction in a clean Teflon beaker.

Purity Check: Analyze an aliquot of the purified Mn solution using Inductively Coupled

Plasma Mass Spectrometry (ICP-MS) to confirm the removal of Cr to acceptable levels for

AMS analysis. The Cr content must be minimized to reduce background interference.

Final Preparation: Evaporate the purified MnCl₂ solution to dryness. Convert the residue to

manganese oxide (MnO₂) by heating. The MnO₂ powder is then mixed with a binder (e.g.,

silver powder) and pressed into a target cathode for the AMS ion source.

Protocol 3: ⁵³Mn/⁵⁵Mn Analysis by AMS
Ion Source: The prepared target cathode is placed in the ion source of the accelerator mass

spectrometer. A cesium sputter beam is used to generate negative ions.

Isobar Suppression:

In-Source: The formation of negative ions of chromium is generally less efficient than for

manganese, providing an initial level of isobar suppression.

Gas-Filled Magnet/Detector: After acceleration, the primary method for separating ⁵³Mn

from ⁵³Cr ions is a gas-filled magnet or a sophisticated detector system (like a ΔE-Q3D

system) that can differentiate ions based on their different rates of energy loss (dE/dx),

which is dependent on their nuclear charge (Z).[1][3][4][6]

Measurement: The AMS system counts individual ⁵³Mn ions at the final detector while the

stable ⁵⁵Mn isotope is measured as an electrical current in a Faraday cup.

Data Normalization: The measured ⁵³Mn counts are normalized to the ⁵⁵Mn current and

calibrated against known standards to determine the final ⁵³Mn/⁵⁵Mn ratio.

Visualized Workflows and Relationships
The following diagrams illustrate the key processes involved in using ⁵³Mn as a chronometer.

Caption: Experimental workflow for ⁵³Mn analysis in ferromanganese crusts.
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Caption: Logical relationship of the ⁵³Mn chronometer principle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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